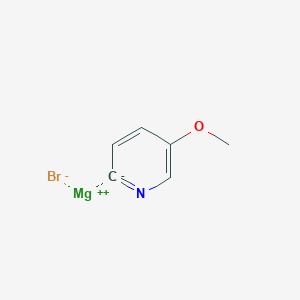
4-Fluoro-2-methylphenylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methylphenylzinc bromide, 0.50 M in THF (4-Fluoro-2-Methylphenylzinc Bromide) is a compound used in a variety of laboratory experiments. It is a colorless, volatile, and flammable liquid that is soluble in water and organic solvents. 4-Fluoro-2-Methylphenylzinc Bromide is a valuable reagent for organic synthesis, due to its reactivity and low toxicity. It is used in a variety of organic reactions, such as the synthesis of organic compounds, the synthesis of polymers, and the preparation of pharmaceuticals.
Aplicaciones Científicas De Investigación
4-Fluoro-2-Methylphenylzinc Bromide is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as amines, alcohols, and esters. It is also used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, 4-Fluoro-2-Methylphenylzinc Bromide is used in the preparation of pharmaceuticals, such as analgesics, anti-inflammatory agents, and antibiotics.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-Methylphenylzinc Bromide is based on the nucleophilic substitution reaction of the zinc bromide with the 4-fluoro-2-methylphenol. The reaction is catalyzed by the presence of anhydrous tetrahydrofuran (THF). The reaction produces a zinc bromide complex, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
4-Fluoro-2-Methylphenylzinc Bromide is an organic compound with low toxicity. It has been reported to have no adverse effects on the biochemical and physiological processes of the body. It is not known to cause any allergies or sensitivities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Fluoro-2-Methylphenylzinc Bromide in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to handle. However, it is flammable and volatile, so it should be handled with care. Additionally, it is not suitable for use in reactions involving strongly acidic or basic conditions.
Direcciones Futuras
There are a number of potential future directions for the use of 4-Fluoro-2-Methylphenylzinc Bromide. It could be used in the synthesis of new organic compounds, such as aldehydes and ketones. It could also be used in the synthesis of polymers, such as polycarbonates and polyimides. Additionally, it could be used in the preparation of pharmaceuticals, such as antifungal agents and antiviral agents. Additionally, it could be used in the development of new catalysts for organic reactions.
Métodos De Síntesis
4-Fluoro-2-Methylphenylzinc Bromide is synthesized from the reaction of 4-fluoro-2-methylphenol with zinc bromide in the presence of anhydrous tetrahydrofuran (THF). The reaction is conducted at a temperature of 80°C and a pressure of 1 atm. The reaction is complete within 30 minutes. The product is then purified by recrystallization from THF. The yield of the reaction is typically greater than 90%.
Propiedades
IUPAC Name |
bromozinc(1+);1-fluoro-3-methylbenzene-4-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGOQZOGKIQQIS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC(=C1)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methylphenylzinc bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














